molecular formula C21H23N5O2S B2484086 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide CAS No. 1396848-33-1

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide

Cat. No.: B2484086
CAS No.: 1396848-33-1
M. Wt: 409.51
InChI Key: ORPAIFGBKINSJO-UHFFFAOYSA-N
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Description

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a piperidine ring attached to a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyrimidine ring using reagents like methoxybenzene and a suitable catalyst.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Attachment of the Thiazole Moiety: This involves the reaction of the piperidine derivative with a thiazole precursor under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: Researchers can study the compound’s interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.

    Pathway Interference: The compound may interfere with key cellular pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(4-chlorophenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide
  • 1-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide
  • 1-[6-(4-nitrophenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide

Uniqueness

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and interactions with biological targets. This structural feature may enhance its binding affinity and specificity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-14-10-20(29-25-14)24-21(27)16-4-3-9-26(12-16)19-11-18(22-13-23-19)15-5-7-17(28-2)8-6-15/h5-8,10-11,13,16H,3-4,9,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPAIFGBKINSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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